molecular formula C11H16ClNO B2547309 N-(2-Methoxybenzyl)cyclopropanamine hydrochloride CAS No. 1050213-71-2

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride

Cat. No.: B2547309
CAS No.: 1050213-71-2
M. Wt: 213.71
InChI Key: NQJPMAMRFMZFDX-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a cyclopropane derivative that features a methoxybenzyl group attached to the nitrogen atom of the cyclopropanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The cyclopropane ring can be reduced to form a more stable alkane structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzylcyclopropanamine or 2-formylbenzylcyclopropanamine.

    Reduction: Formation of N-(2-Methoxyethyl)cyclopropanamine.

    Substitution: Formation of N-(2-Alkoxybenzyl)cyclopropanamine derivatives.

Scientific Research Applications

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxybenzyl)cyclopropanamine hydrochloride
  • N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
  • N-(2-Methylbenzyl)cyclopropanamine hydrochloride

Uniqueness

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10;/h2-5,10,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJPMAMRFMZFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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